Dichloroacetic acid, heptyl ester
Description
Contextualization within Ester Chemistry and Halogenated Organic Compounds
Dichloroacetic acid, heptyl ester is structurally characterized by a heptyl group attached to the carboxyl group of dichloroacetic acid via an ester linkage. Esters are a significant class of organic compounds, widely recognized for their diverse applications. The chemistry of this compound is typical of halogenated organic acids, and it can act as an alkylating agent. wikipedia.org
The presence of two chlorine atoms on the alpha-carbon significantly influences the compound's reactivity and physical properties. Halogenated organic compounds, particularly those with chlorine, often exhibit altered electronic effects and steric hindrance compared to their non-halogenated counterparts. In the case of dichloroacetate (B87207) esters, the electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This increased reactivity is a key aspect of its chemical behavior.
Research Significance and Academic Relevance of Dichloroacetate Esters
The parent acid, dichloroacetic acid (DCA), has been the subject of considerable research interest for its potential therapeutic applications. nih.govnih.gov DCA is known to inhibit pyruvate (B1213749) dehydrogenase kinase, an enzyme that plays a crucial role in cellular metabolism. nih.gov This has led to investigations into its use for treating conditions such as inherited mitochondrial disorders and certain types of cancer. nih.govnih.gov
The esterification of DCA to form compounds like heptyl dichloroacetate can modify its physicochemical properties, such as lipophilicity. This alteration can be significant in the context of drug design and delivery, as it can influence how the molecule interacts with biological systems. While specific research on the heptyl ester is not extensively documented in publicly available literature, the broader class of dichloroacetate esters is of academic interest for exploring structure-activity relationships and developing novel therapeutic agents. researchgate.net The synthesis of various dichloroacetate esters allows researchers to fine-tune properties like solubility and bioavailability, which are critical for the development of effective chemical probes and potential drug candidates. researchgate.net
The synthesis of dichloroacetic acid itself can be achieved through methods such as the chlorination of acetic or chloroacetic acid, or from chloral (B1216628) hydrate. orgsyn.org The subsequent esterification to produce heptyl dichloroacetate is a standard chemical transformation.
Detailed below are some of the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C9H16Cl2O2 |
| Molecular Weight | 227.13 g/mol |
| CAS Number | 83004-97-1 |
| Standard Gibbs free energy of formation | -235.32 kJ/mol |
| Enthalpy of formation at standard conditions (gas) | -510.65 kJ/mol |
| Normal Boiling Point | 506.15 K |
| Critical Temperature | 694.00 K |
| Critical Pressure | 2600.00 kPa |
| Critical Volume | 0.775 m³/kmol |
| Note: Some values are calculated based on computational models. chemeo.com |
Further research into the specific properties and potential applications of this compound would be beneficial to fully understand its place within the field of chemical research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
83004-97-1 |
|---|---|
Molecular Formula |
C9H16Cl2O2 |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
heptyl 2,2-dichloroacetate |
InChI |
InChI=1S/C9H16Cl2O2/c1-2-3-4-5-6-7-13-9(12)8(10)11/h8H,2-7H2,1H3 |
InChI Key |
DABKLGRTFPUJHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Esterification Reactions for Dichloroacetate (B87207) Esters
The primary method for synthesizing dichloroacetate esters is through the esterification of dichloroacetic acid with the corresponding alcohol.
CHCl₂COOH + CH₃(CH₂)₆OH ⇌ CHCl₂COOCH₂(CH₂)₅CH₃ + H₂O
The chemistry of dichloroacetic acid is characteristic of halogenated organic acids; it readily forms esters. wikipedia.org
Various catalytic systems can be employed to facilitate the synthesis of dichloroacetate esters. These can be broadly categorized as homogeneous and heterogeneous catalysts.
Homogeneous Catalysts: Strong mineral acids such as sulfuric acid are traditionally used as catalysts in esterification reactions. researchcommons.org Other systems include the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-(dimethylamino)pyridine (DMAP), which acts as a powerful acylation catalyst. researchgate.net
Heterogeneous Catalysts: Solid acid catalysts are an attractive alternative as they can be easily separated from the reaction mixture and potentially reused. Examples of heterogeneous catalysts used in esterification that could be applied to this synthesis include:
Ion-exchange resins: Cation exchange resins have been successfully used as catalysts for the synthesis of other chloroacetate (B1199739) esters, demonstrating high activity and the potential for cyclic utilization. researchgate.net
Supported Heteropoly Acids: Heteropolytungstates (HPW) supported on materials like silica (B1680970) have shown high catalytic efficiency for the esterification of acetic acid with heptanol (B41253), suggesting their potential applicability for the synthesis of the dichloro-analogue. researchgate.net
The yield of heptyl dichloroacetate is highly dependent on several reaction parameters. Optimization of these variables is crucial for maximizing product formation. Key parameters include temperature, catalyst concentration, and the molar ratio of reactants. angolaonline.nettubitak.gov.tr
A factorial design approach or response surface methodology (RSM) is often used to study the influence of these parameters and their interactions. researchgate.netresearchgate.netnih.gov For the esterification of dichloroacetic acid with heptanol, the following trends are expected:
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or catalyst degradation. A typical range for such esterifications is between 90°C and 150°C. researchgate.nettubitak.gov.tr
Catalyst Concentration: The reaction yield typically increases with catalyst concentration up to an optimal point, after which the increase may become less significant or even detrimental.
Molar Ratio of Reactants: Using an excess of one reactant (usually the alcohol, heptanol) can shift the reaction equilibrium to favor the formation of the ester. researchgate.net
The following interactive table illustrates the general principles of optimizing an esterification reaction based on common findings in the literature. angolaonline.nettubitak.gov.tr
Table 1: Illustrative Optimization of Heptyl Dichloroacetate Synthesis
| Experiment Run | Temperature (°C) | Catalyst Load (% w/w) | Heptanol:Acid Molar Ratio | Hypothetical Yield (%) |
| 1 | 100 | 1 | 1:1 | 65 |
| 2 | 120 | 1 | 1:1 | 75 |
| 3 | 100 | 3 | 1:1 | 78 |
| 4 | 120 | 3 | 1:1 | 88 |
| 5 | 100 | 1 | 2:1 | 72 |
| 6 | 120 | 1 | 2:1 | 83 |
| 7 | 100 | 3 | 2:1 | 85 |
| 8 | 120 | 3 | 2:1 | 94 |
This table is a hypothetical representation based on established principles of esterification optimization. angolaonline.nettubitak.gov.tr
Alternative Synthetic Pathways for Halogenated Esters
Besides direct esterification, other synthetic routes can produce halogenated esters like heptyl dichloroacetate. A prominent method involves the use of a more reactive derivative of the carboxylic acid, such as an acyl chloride.
Specifically, heptyl dichloroacetate can be synthesized by reacting dichloroacetyl chloride with heptanol. researchgate.net This reaction is typically carried out in the presence of a base, such as 4-(dimethylamino)pyridine (DMAP) or a non-nucleophilic amine like triethylamine, to neutralize the hydrochloric acid (HCl) formed as a byproduct. researchgate.net This method is often faster and proceeds under milder conditions than direct esterification.
CHCl₂COCl + CH₃(CH₂)₆OH → CHCl₂COOCH₂(CH₂)₅CH₃ + HCl
Another novel approach involves the irradiation of a mixture of a halogenated hydrocarbon and an alcohol with light in the presence of oxygen, which can yield a halogenated carboxylic acid ester. google.com Enzymatic or biocatalytic methods, using halogenases or lipases, also represent a modern alternative for the synthesis of halogenated compounds and esters. nih.govnih.gov
Chemical Reactivity and Transformation Pathways of Dichloroacetic Acid, Heptyl Ester
The reactivity of heptyl dichloroacetate is primarily centered around the ester functional group.
Heptyl dichloroacetate is susceptible to hydrolysis, a reaction where the ester bond is cleaved by water. This degradation can be catalyzed by either acid or base. chemrxiv.org
CHCl₂COOCH₂(CH₂)₅CH₃ + H₂O ⇌ CHCl₂COOH + CH₃(CH₂)₆OH
The rate of hydrolysis is significantly influenced by pH. Alkaline hydrolysis is generally much faster than neutral or acid-catalyzed hydrolysis because the hydroxide (B78521) ion (OH⁻) is a stronger nucleophile than water. chemrxiv.org The rate of hydrolysis is also dependent on temperature, with higher temperatures leading to faster degradation, following the principles of the Arrhenius equation. researchgate.net
Upon hydrolysis, the ester breaks down into heptanol and a dichloroacetate ion (in neutral or basic conditions) or dichloroacetic acid (in acidic conditions). The dichloroacetate moiety can be further metabolized or degraded. The first step in its biotransformation is typically a dechlorination to glyoxylate, a reaction catalyzed by the enzyme glutathione (B108866) transferase ζ-1 (GSTz1). nih.govnih.gov
Table 2: Key Kinetic Parameters in Ester Hydrolysis
| Kinetic Parameter | Description | Influencing Factors |
| Reaction Order | Typically second-order overall (first-order in ester, first-order in catalyst). Can be pseudo-first-order if the catalyst concentration is constant. chemrxiv.org | Concentration of reactants. |
| Rate Constant (k) | A proportionality constant relating the rate of reaction to the concentration of reactants. | Temperature, pH, solvent properties. researchgate.netresearchgate.net |
| Activation Energy (Ea) | The minimum energy required for the hydrolysis reaction to occur. | The specific chemical structure of the ester. researchgate.net |
| Mechanism | Nucleophilic acyl substitution. In basic conditions, nucleophilic attack by OH⁻. In acidic conditions, protonation of the carbonyl oxygen followed by nucleophilic attack by H₂O. youtube.com | pH of the medium. |
Halogen Exchange Reactions of the Dichloroacetyl Moiety
Halogen exchange reactions, such as the Finkelstein reaction, typically involve the substitution of one halogen for another on an alkyl halide. For the dichloroacetyl moiety in heptyl dichloroacetate, the carbon-chlorine bonds are generally stable. The reactivity of these chlorine atoms is significantly lower than that of chlorine in a simple alkyl chloride. This reduced reactivity is due to the presence of the adjacent electron-withdrawing carbonyl group, which deactivates the alpha-carbon towards typical S_N2 substitution.
While direct halogen exchange on the dichloroacetate ester is not a commonly documented transformation, the chemistry of related compounds provides context. For instance, the synthesis of dichloroacetyl chloride, the precursor to the ester, involves the oxidation of 1,1,2-trichloroethane (B165190) or hydrolysis of pentachloroethane, rather than direct chlorination of an acetyl group. wikipedia.org The stability of the C-Cl bonds in the dichloroacetyl group means that reactions at other sites of the molecule, such as the ester carbonyl, are far more likely.
Reactions with Nucleophilic and Electrophilic Reagents
The reactivity of heptyl dichloroacetate is dominated by the electrophilic nature of the carbonyl carbon and, to a lesser extent, the dichlorinated alpha-carbon.
Reactions with Nucleophiles:
The primary site for nucleophilic attack is the carbonyl carbon of the ester group. This reaction, known as nucleophilic acyl substitution, can lead to the cleavage of the ester.
Hydrolysis: In the presence of water, especially with acid or base catalysis, heptyl dichloroacetate will hydrolyze to form dichloroacetic acid and heptanol. This is analogous to the hydrolysis of dichloroacetyl chloride to dichloroacetic acid. wikipedia.org
Transesterification: Reaction with another alcohol in the presence of a catalyst will lead to an exchange of the heptyl group for the new alkyl group of the reacting alcohol.
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines will yield dichloroacetamide and heptanol.
Reaction with Organometallic Reagents: Strong nucleophiles like Grignard reagents or organolithium compounds will attack the carbonyl carbon. However, unlike reactions with simple esters that can lead to tertiary alcohols, the reactivity can be complex due to the presence of the acidic alpha-proton and the potential for side reactions.
A secondary, less favorable site for nucleophilic attack is the alpha-carbon bearing the two chlorine atoms. A strong nucleophile could potentially displace one of the chloride ions via an S_{N}2 mechanism, though this is sterically hindered and electronically disfavored compared to attack at the carbonyl center. The metabolism of dichloroacetic acid involves its conversion to glyoxylate, a reaction initiated by glutathione S-transferase zeta 1 (GSTZ1-1), where glutathione acts as a nucleophile. nih.govnih.gov This biological reaction suggests that under specific catalytic conditions, substitution at the alpha-carbon is possible.
Reactions with Electrophiles:
Heptyl dichloroacetate has limited sites for electrophilic attack. The most likely site is the carbonyl oxygen, which possesses lone pairs of electrons.
Protonation: In the presence of a strong acid, the carbonyl oxygen can be protonated. This activation is the first step in acid-catalyzed hydrolysis of the ester.
Lewis Acid Complexation: Lewis acids can also coordinate to the carbonyl oxygen, activating the ester towards nucleophilic attack.
The carbon skeleton of the molecule is generally unreactive towards electrophiles due to the deactivating effect of the chloro and ester functionalities. There are no electron-rich aromatic rings or double bonds to facilitate electrophilic substitution or addition reactions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For dichloroacetic acid, heptyl ester, a combination of one-dimensional and two-dimensional NMR techniques is employed for a thorough structural analysis.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Chemical Environment Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their respective chemical environments. The chemical shift (δ) of a proton is influenced by the electron density around it. In the ¹H NMR spectrum of heptyl dichloroacetate (B87207), distinct signals are expected for the protons of the heptyl chain and the single proton of the dichloroacetyl group.
The proton on the carbon bearing the two chlorine atoms (α-proton) is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 5.9-6.1 ppm. This significant downfield shift is due to the strong electron-withdrawing effect of the two chlorine atoms and the adjacent ester oxygen.
The protons on the heptyl chain will exhibit characteristic multiplets. The two protons on the carbon directly attached to the ester oxygen (C1') are expected to resonate as a triplet around δ 4.2-4.4 ppm. The adjacent methylene (B1212753) protons (C2') would appear as a quintet around δ 1.6-1.8 ppm. The subsequent methylene groups (C3' to C6') will produce overlapping multiplets in the region of δ 1.2-1.4 ppm. Finally, the terminal methyl group (C7') protons will appear as a triplet at approximately δ 0.9 ppm, the most upfield signal in the spectrum.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CHCl₂ | 6.00 | Singlet (s) | - |
| O-CH₂- (C1') | 4.30 | Triplet (t) | 6.7 |
| -CH₂- (C2') | 1.70 | Quintet (p) | 7.0 |
| -(CH₂)₄- (C3'-C6') | 1.30 | Multiplet (m) | - |
| -CH₃ (C7') | 0.90 | Triplet (t) | 7.1 |
Note: The predicted data is based on typical chemical shifts for similar functional groups and may vary slightly from experimental values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of heptyl dichloroacetate, each unique carbon atom will give rise to a distinct signal.
The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 164-166 ppm. The carbon atom bonded to the two chlorine atoms (α-carbon) will be found further downfield, around δ 63-65 ppm. The carbons of the heptyl chain will have characteristic chemical shifts, with the carbon attached to the ester oxygen (C1') appearing around δ 67-69 ppm. The other methylene carbons of the heptyl chain will resonate in the range of δ 22-32 ppm, and the terminal methyl carbon (C7') will be the most upfield signal, around δ 14 ppm.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 165.0 |
| CHCl₂ | 64.0 |
| O-CH₂- (C1') | 68.0 |
| -CH₂- (C2') | 31.5 |
| -CH₂- (C3') | 28.5 |
| -CH₂- (C4') | 25.5 |
| -CH₂- (C5') | 22.5 |
| -CH₂- (C6') | 29.0 |
| -CH₃ (C7') | 14.0 |
Note: The predicted data is based on typical chemical shifts for similar functional groups and may vary slightly from experimental values.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
To unambiguously confirm the structure of heptyl dichloroacetate, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For heptyl dichloroacetate, cross-peaks would be observed between the protons of adjacent methylene groups in the heptyl chain (e.g., C1'-H with C2'-H, C2'-H with C3'-H, etc.), confirming their connectivity. No cross-peak would be expected for the singlet proton of the dichloroacetyl group.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This experiment would definitively assign each proton signal to its corresponding carbon in the heptyl chain.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different parts of the molecule. Key HMBC correlations for heptyl dichloroacetate would include a correlation between the protons of the O-CH₂- group (C1'-H) and the carbonyl carbon (C=O), as well as a correlation between the α-proton (CHCl₂) and the carbonyl carbon.
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for the analysis of volatile compounds like heptyl dichloroacetate. In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum serves as a molecular fingerprint. For heptyl dichloroacetate, the molecular ion peak [M]⁺ would be expected, although it may be weak or absent. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms. The fragmentation pattern would show characteristic losses of the heptyl group, the dichloroacetyl group, and smaller fragments, which helps in confirming the structure. GC-MS is also a highly effective method for assessing the purity of the compound by detecting and identifying any volatile impurities.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. The exact mass of the molecular ion of heptyl dichloroacetate (C₉H₁₆Cl₂O₂) can be calculated and compared to the experimentally measured value. An agreement between the theoretical and experimental exact masses to within a few parts per million (ppm) provides strong evidence for the correct elemental formula of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.
The key functional groups in this compound are the ester group (C=O and C-O) and the carbon-chlorine bonds (C-Cl), along with the alkyl chain (C-H). The vibrational frequencies of these groups are summarized in the table below. The presence of two chlorine atoms on the alpha-carbon influences the position of the carbonyl stretching frequency.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance |
| C=O (Ester) | Stretching | 1740 - 1760 | Confirms the presence of the ester carbonyl group. The electronegativity of the adjacent chlorine atoms typically shifts this band to a higher wavenumber compared to a standard alkyl acetate. |
| C-O (Ester) | Stretching | 1250 - 1100 | Indicates the ester C-O single bond. |
| C-Cl | Stretching | 850 - 750 | Characteristic of the carbon-chlorine bonds. The presence of two chlorine atoms may result in multiple or broad absorption bands in this region. |
| C-H (Alkyl) | Stretching | 2960 - 2850 | Corresponds to the C-H bonds of the heptyl chain. |
| C-H (Alkyl) | Bending | 1470 - 1370 | Further confirms the presence of the alkyl group. |
This table presents expected vibrational frequencies based on the analysis of similar ester compounds and the known effects of halogenation. Actual experimental values may vary slightly.
Chromatographic Techniques for Separation, Isolation, and Quantitative Analysis
Chromatography is an essential tool for separating the components of a mixture, isolating pure substances, and performing quantitative analysis. For this compound, both gas and liquid chromatography can be employed, with the choice of technique depending on the specific analytical goal.
Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound. The development of a robust GC method involves the careful selection of a capillary column, optimization of the temperature program, and the use of a suitable detector.
Given its volatility, this compound can be directly injected into the GC system. A common approach for the analysis of similar long-chain esters involves using a non-polar or semi-polar capillary column. A mass spectrometer (MS) is often used as a detector (GC-MS) as it provides both quantitative data and structural information, aiding in the unequivocal identification of the compound.
A hypothetical GC method for the analysis of this compound is outlined below.
| Parameter | Condition | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane | A standard non-polar column suitable for a wide range of volatile organic compounds. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Oven Program | Initial temp: 80 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold for 5 min | A temperature ramp allows for the separation of the analyte from other components with different boiling points. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Detector | Mass Spectrometer (MS) | Provides high sensitivity and specificity, allowing for both quantification and structural confirmation. |
This table represents a typical starting point for method development. Optimization of these parameters would be necessary for specific sample matrices.
While this compound is volatile and well-suited for GC, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), can be an alternative for its analysis, especially in complex matrices or for preparative scale purification. As a relatively non-polar compound, reversed-phase HPLC is the most appropriate mode of separation.
In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the partitioning of the analyte between the two phases. For this compound, a C18 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
An example of a reversed-phase HPLC method for the separation of this compound is provided below.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size | A standard reversed-phase column that provides good retention and separation of non-polar compounds. |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v) | The high organic content of the mobile phase is necessary to elute the non-polar heptyl ester from the C18 column. |
| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC that provides a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV at 210 nm | While the ester does not have a strong chromophore, it exhibits some absorbance at low UV wavelengths, allowing for its detection. |
This table outlines a general HPLC method. The mobile phase composition may require optimization to achieve the desired retention and resolution.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can elucidate molecular geometry, spectroscopic properties, and reactivity.
The three-dimensional structure of heptyl dichloroacetate (B87207) is crucial for its physical and chemical properties. Molecular geometry optimization seeks to find the lowest energy arrangement of atoms, representing the most stable conformation of the molecule.
For the dichloroacetate moiety, studies on methyl dichloroacetate using gas-phase electron diffraction and ab initio calculations have identified two primary conformers: a syn form and a gauche form. researchgate.net In the case of methyl dichloroacetate, the syn conformer, where the H-C-C=O torsion angle is 0°, and the gauche conformer, with a torsion angle of approximately 152°, were found to coexist. researchgate.net It is highly probable that heptyl dichloroacetate exhibits similar conformational isomerism around the C-C bond of the dichloroacetyl group.
Table 1: Predicted Geometrical Parameters for the Dichloroacetate Moiety (based on data for Methyl Dichloroacetate) This table presents data extrapolated from studies on methyl dichloroacetate and is intended to be representative of the dichloroacetate portion of heptyl dichloroacetate.
| Parameter | Value (for syn conformer of Methyl Dichloroacetate) | Reference |
| r(C=O) | 1.213 Å | researchgate.net |
| r(C-C) | 1.528 Å | researchgate.net |
| r(OC-O) | 1.328 Å | researchgate.net |
| r(C-Cl) | 1.767 Å | researchgate.net |
| ∠(O=C-O) | 125.4° | researchgate.net |
| ∠(C-C-O) | 122.0° | researchgate.net |
| ∠(Cl-C-Cl) | 111.7° | researchgate.net |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict spectroscopic data, which are invaluable for compound identification and characterization.
NMR Chemical Shifts: The ¹H NMR spectrum of ethyl dichloroacetate shows a characteristic pattern: a triplet for the methyl protons, a quartet for the methylene (B1212753) protons, and a singlet for the proton on the dichlorinated carbon. scribd.com By analogy, the ¹H NMR spectrum of heptyl dichloroacetate would be expected to show:
A singlet for the CHCl₂ proton.
A triplet for the terminal methyl protons of the heptyl group.
A triplet for the O-CH₂ protons of the heptyl group, coupled to the adjacent methylene group.
A series of multiplets for the remaining methylene groups of the heptyl chain.
The ¹³C NMR spectrum of methyl dichloroacetate shows a signal for the carbonyl carbon (C=O) at approximately 164.4 ppm. nih.gov This chemical shift is influenced by the electron-withdrawing chlorine atoms. A similar shift would be expected for heptyl dichloroacetate.
IR Frequencies: Infrared spectroscopy probes the vibrational modes of a molecule. For dichloroacetic acid, a strong absorption band corresponding to the C=O stretching vibration is a key feature. In a study on dichloroacetic acid in an argon matrix, this vibration was observed experimentally. Computational studies on methyl dichloroacetate have also been used to calculate its vibrational frequencies. researchgate.net For heptyl dichloroacetate, a strong C=O stretching band would be a prominent feature in its IR spectrum, likely in the range of 1740-1760 cm⁻¹, typical for α-haloesters. Other characteristic vibrations would include C-Cl stretching and various C-H stretching and bending modes from the heptyl chain.
Table 2: Predicted Characteristic Spectroscopic Data for Heptyl Dichloroacetate This table is a prediction based on analogous compounds and general spectroscopic principles.
| Spectroscopy | Feature | Predicted Value/Region | Basis of Prediction |
| ¹H NMR | CHCl₂ proton | Singlet | Analogy with Ethyl Dichloroacetate scribd.com |
| ¹³C NMR | C=O carbon | ~164 ppm | Analogy with Methyl Dichloroacetate nih.gov |
| IR | C=O stretch | 1740-1760 cm⁻¹ | General principles for α-haloesters |
Analysis of Frontier Molecular Orbitals (FMOs) and Electrostatic Potential Maps
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy and distribution of these orbitals indicate where a molecule is likely to act as an electron donor (HOMO) or acceptor (LUMO).
For esters like heptyl dichloroacetate, the HOMO is typically located on the non-bonding oxygen atoms of the ester group, while the LUMO is often centered on the antibonding π* orbital of the carbonyl group. The presence of two electron-withdrawing chlorine atoms on the α-carbon significantly lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the carbonyl carbon.
Electrostatic Potential (ESP) Maps: An ESP map illustrates the charge distribution on the surface of a molecule. DFT simulations of methyl dichloroacetate show a significant negative electrostatic potential (red color) around the carbonyl oxygen atom, indicating a region of high electron density and a likely site for interaction with electrophiles or hydrogen bond donors. nih.govresearchgate.netresearchgate.net Conversely, a positive potential (blue color) would be expected around the CHCl₂ proton and the heptyl chain protons. The electron-withdrawing nature of the dichloromethyl group modulates the electron density on the carbonyl oxygen, making it less basic than in a non-chlorinated ester like heptyl acetate. nih.govresearchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, allowing for the study of conformational changes, diffusion, and interactions with a solvent.
For a flexible molecule like heptyl dichloroacetate, MD simulations would be essential to explore its vast conformational space in a condensed phase (e.g., in a liquid state or in solution). Such simulations on other long-chain esters have been used to understand their physicochemical properties, such as viscosity and diffusion coefficients. acs.org
Solvation Effects: The interaction of a solute with a solvent can significantly alter its properties and reactivity. MD simulations explicitly model solvent molecules, providing a detailed picture of the solvation shell around the solute. For heptyl dichloroacetate dissolved in a nonpolar solvent, the interactions would be dominated by weak van der Waals forces. In a polar solvent, more specific interactions, such as dipole-dipole forces between the ester group and the solvent, would become important. Computational studies on the solvation of various alkyl esters have been performed using methods like the 3D Reference Interaction Site Model (3D-RISM), which can predict solvation free energies and partition coefficients. bohrium.comresearchgate.net These studies indicate that the interplay between the polar ester head and the nonpolar alkyl tail governs the solvation process.
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a range of computational techniques used to predict how a molecule might interact with other molecules, including biological macromolecules like proteins.
Although no specific ligand-receptor binding simulations for heptyl dichloroacetate are documented, the principles of molecular docking can be applied to hypothesize its potential interactions. Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).
Given its structure, heptyl dichloroacetate could potentially interact with various biological targets. The ester group can act as a hydrogen bond acceptor. The dichloromethyl group, while primarily imparting steric bulk and specific electronic properties, could also engage in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. The long heptyl chain provides a significant hydrophobic region, which could favorably interact with hydrophobic pockets in a protein's binding site.
For example, if heptyl dichloroacetate were to be docked into the active site of a lipase, an enzyme that hydrolyzes esters, the simulation would likely predict that the ester group orients towards the catalytic residues (e.g., a serine, histidine, and aspartate catalytic triad). The heptyl chain would likely occupy a hydrophobic channel, contributing to the binding affinity. Such simulations are instrumental in drug discovery and in understanding the mechanisms of enzyme-catalyzed reactions involving long-chain esters. nih.gov
Enzyme-Substrate/Inhibitor Interaction Studies Focusing on Mechanistic Insights
There is a significant gap in the scientific literature regarding mechanistic studies of the interaction between dichloroacetic acid, heptyl ester, and various enzymes. Research into how this specific compound might act as a substrate or inhibitor for enzymatic reactions is not documented in available databases. Consequently, there are no detailed findings or data tables to present on this topic.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis
Similarly, the application of Quantitative Structure-Property Relationship (QSPR) modeling to predict the physicochemical and biological properties of this compound has not been a focus of published research. QSPR models are valuable tools for forecasting the behavior of chemical compounds, but their development requires substantial experimental data, which appears to be lacking for this particular ester. As a result, no QSPR models or associated predictive data for this compound can be provided.
Environmental Presence, Fate, and Biodegradation Studies
Natural Occurrence and Distribution of Related Esters in Biological Systems
While specific information on the natural occurrence of dichloroacetic acid, heptyl ester is limited, esters as a class are widespread in biological systems. For instance, dichloroacetic acid, heptadecyl ester has been identified in Magnolia officinalis. nih.gov Porphyrins, which are tetrapyrrolic compounds, play crucial roles in biological processes like oxygen transport and photosynthesis. wikipedia.org Many esters are naturally occurring, serving as signaling molecules, constituents of waxes, and intermediates in various metabolic pathways.
The parent acid, dichloroacetic acid (DCA), has been found in nature in the seaweed Asparagopsis taxiformis and the mushroom Russula nigricans. wikipedia.org It is also a byproduct of the chlorination of drinking water and the metabolism of certain chlorine-containing compounds. wikipedia.org The ubiquitous nature of its parent acid and the prevalence of esterification processes in biological organisms suggest the potential for the formation of various dichloroacetate (B87207) esters in the environment, although specific data on the heptyl ester remains scarce.
Environmental Degradation Pathways
The environmental fate of this compound is governed by both abiotic and biotic degradation processes.
Abiotic Degradation Mechanisms in Environmental Matrices (e.g., hydrolysis in aqueous systems, photodegradation)
Hydrolysis: Esters can undergo hydrolysis in aqueous environments, a process that can be catalyzed by acids or bases. nih.gov In the case of this compound, hydrolysis would yield dichloroacetic acid and heptanol (B41253). The rate of hydrolysis is influenced by factors such as pH and temperature. dtic.mil Studies on related esters, like ethyl dichloroacetate, have shown that hydrolysis occurs in aqueous solutions. dtic.mil The process involves the ester reacting with water to break the ester bond. nih.govgoogle.com
Biotic Degradation and Microbial Transformation Processes
Microbial activity plays a significant role in the breakdown of organic compounds in the environment.
Aerobic Degradation: Numerous aerobic bacteria possess the enzymatic machinery to degrade chlorinated compounds. nih.gov Specifically, some bacteria utilize haloacid dehalogenases to convert dichloroacetate to glyoxylate. nih.gov For example, Nocardia erythropolis has been shown to rapidly degrade phthalate (B1215562) esters. nih.gov A marine bacterium, Paenibacillus sp. DCA-M2, has been isolated and shown to degrade dichloroacetic acid under aerobic conditions through hydrolytic dechlorination. researchgate.net
Anaerobic Degradation: The fate of dichloroacetate under anoxic conditions is also a subject of research. nih.govosti.gov A mixed microbial culture has been identified that can ferment dichloroacetate to acetate, hydrogen, and carbon dioxide in the absence of electron acceptors. nih.gov This process involves a novel haloacid dehalogenase that converts DCA to glyoxylate. nih.govnih.gov This anaerobic pathway is considered a potentially significant route for DCA catabolism in oxygen-depleted environments. nih.gov
The degradation of the heptyl ester would likely begin with the hydrolysis of the ester bond, releasing dichloroacetic acid and heptanol, which would then be subject to further microbial degradation.
Analytical Methodologies for Environmental Monitoring and Trace Detection
Detecting and quantifying this compound in environmental samples requires sensitive and specific analytical methods. Given its structure, a combination of chromatographic and spectrometric techniques is typically employed.
Gas chromatography (GC) coupled with a selective detector is a common approach for the analysis of similar compounds. cdc.govcdc.gov For the parent compound, dichloroacetic acid, methods often involve derivatization to a more volatile form, such as a methyl ester, followed by GC analysis with an electron capture detector (ECD) or mass spectrometry (MS). who.intnih.gov The detection limit for DCA in water using such methods can be as low as 0.24 µg/L. who.int
High-performance liquid chromatography (HPLC) is another powerful technique that can be used, often in conjunction with UV detection or mass spectrometry. cdc.gov Solid-phase extraction (SPE) is a frequently used sample preparation technique to concentrate the analyte and remove interfering substances from environmental matrices like water. cdc.gov
For trace detection, methods with high sensitivity are crucial. Mass spectrometry, particularly when used with GC (GC-MS), provides excellent selectivity and sensitivity for identifying and quantifying organic compounds at low concentrations. usgs.gov The choice of analytical method often depends on the specific environmental matrix being analyzed and the required detection limits. epa.gov
Interactive Data Table: Analytical Techniques for Related Compounds
| Analytical Technique | Detector | Sample Matrix | Key Features |
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Drinking Water, Groundwater | High sensitivity to halogenated compounds. who.int |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Water, Soil | Provides structural information for confirmation. usgs.gov |
| High-Performance Liquid Chromatography (HPLC) | UV Detector | Water | Suitable for less volatile compounds. cdc.gov |
| Headspace GC | Electron Capture Detector (ECD) | Drinking Water | Simple, rapid method involving derivatization. nih.gov |
Potential Applications in Organic Synthesis and Advanced Materials Science
Dichloroacetic Acid, Heptyl Ester as a Synthetic Intermediate in Complex Molecule Synthesis
The chemistry of dichloroacetic acid is characteristic of halogenated organic acids. oaepublish.com It readily forms esters and can act as an alkylating agent. oaepublish.com In theory, this compound could serve as a synthetic intermediate. The dichloroacetyl group could be introduced into a molecule and later modified or removed, while the heptyl group could influence solubility in nonpolar solvents, a useful property in certain reaction media.
However, a thorough review of scientific literature reveals a lack of specific examples where this compound is used as a key intermediate in the synthesis of complex molecules. The primary focus of research on DCA derivatives has been in medicinal chemistry, with an emphasis on their biological activity rather than their role as synthetic building blocks in broader organic chemistry. nih.govuran.ua
Role in the Derivatization of Organic Compounds
Derivatization is a common technique in analytical chemistry to improve the separation, ionization, and detection of analytes. ddtjournal.com Functional groups such as alcohols, carboxylic acids, and amines are frequently derivatized. libretexts.org For instance, alcohols can be converted to esters to make them more volatile for gas chromatography or to enhance their response in mass spectrometry. libretexts.orgresearchgate.net
Theoretically, this compound could be used in the transesterification of other alcohols, or dichloroacetyl chloride could be used to derivatize heptanol (B41253), but specific applications of the resulting heptyl dichloroacetate (B87207) as a derivatizing agent are not documented. The more common derivatizing agents for alcohols include silylating agents, acylating agents, and alkylating agents that introduce a chromophore or a readily ionizable group to enhance detection. libretexts.org While the dichloro- moiety of heptyl dichloroacetate might offer some utility in specific detectors, this application has not been a subject of published research.
Applications in Polymer Chemistry and Advanced Materials Development
Research into the applications of dichloroacetates in polymer science is primarily focused on the therapeutic delivery of DCA. nih.govnih.gov For example, DCA has been conjugated to biodegradable polymer carriers to create nanoparticles for targeted drug delivery in cancer therapy. nih.govnih.gov In these applications, the polymer acts as a vehicle for the biologically active DCA.
There is no significant evidence to suggest that this compound is used as a monomer in polymerization reactions or as a plasticizer or other component in the formulation of advanced materials. The reactivity of the chloro-groups on the acetyl moiety could theoretically be exploited for polymerization or polymer modification, but this potential appears to be unexplored in the available scientific literature.
Q & A
Q. What are the recommended laboratory synthesis methods for dichloroacetic acid heptyl ester?
The synthesis typically involves acid-catalyzed esterification of dichloroacetic acid with heptanol under reflux conditions. A molar ratio of 1:1.2 (acid:alcohol) with concentrated sulfuric acid (1–2% v/v) as a catalyst is common. Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC) until equilibrium is reached. Post-reaction, neutralization with sodium bicarbonate and purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate) are recommended . For optimized yields, consider transesterification of methyl dichloroacetate (e.g., methyl ester analogs from commercial sources) with heptanol under similar conditions .
Q. How can researchers characterize dichloroacetic acid heptyl ester for purity and structural confirmation?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm ester linkage (e.g., carbonyl peak at ~170 ppm in C NMR) and heptyl chain integration.
- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and identify volatile byproducts.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1740 cm (C=O stretch) and 1250–1100 cm (C-O ester stretch). Cross-validate results with reference data from peer-reviewed studies or analytical databases (e.g., EPA guidelines for halogenated esters) .
Q. What safety protocols are critical when handling dichloroacetic acid heptyl ester?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.
- Storage : Store in amber glass bottles at 2–8°C, away from oxidizers and bases. Label containers with hazard symbols (e.g., Corrosive, Skin Irritant).
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Follow EPA disposal guidelines for halogenated waste .
Advanced Research Questions
Q. How can experimental design optimize reaction conditions for dichloroacetic acid heptyl ester synthesis?
Use factorial design to systematically evaluate variables (e.g., catalyst concentration, temperature, solvent polarity). For example:
- A 2 factorial design tests three factors (catalyst %, reaction time, alcohol ratio) at two levels (high/low).
- Analyze responses (yield, purity) via ANOVA to identify significant interactions. Complement this with computational reaction path simulations (e.g., density functional theory (DFT) for transition-state analysis) to predict optimal conditions .
Q. How should researchers resolve contradictions in toxicity data for dichloroacetic acid derivatives?
- Data Triangulation : Compare results across in vitro (e.g., hepatocyte cytotoxicity assays) and in vivo models (e.g., rodent studies). Account for metabolic differences (e.g., ester hydrolysis rates).
- Peer Review : Cross-reference findings with EPA toxicological reviews, which standardize hazard assessments using criteria like dose-response consistency and mechanistic plausibility .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to quantify heterogeneity and identify confounding variables.
Q. What are the advantages and limitations of using dichloroacetic acid heptyl ester in drug delivery studies?
- Advantages : Lipophilic heptyl ester improves cellular uptake compared to polar dichloroacetic acid. Suitable for prodrug strategies targeting mitochondrial enzymes (e.g., pyruvate dehydrogenase kinase inhibition).
- Limitations : Hydrolysis in vivo may yield variable pharmacokinetics. Validate stability via HPLC-MS in simulated physiological buffers (pH 7.4, 37°C) and compare with clinical data from related esters (e.g., methyl dichloroacetate in lactic acidosis trials) .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
